1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide
Description
This compound belongs to the 1,2,4-triazole-3-carboxamide class, characterized by a triazole ring fused with a ketone group and substituted with a biphenyl-4-yl moiety at the N1 position. The 2-chlorophenylamide group at the C3 position introduces steric and electronic effects that influence its physicochemical and pharmacological properties.
Properties
CAS No. |
1000575-33-6 |
|---|---|
Molecular Formula |
C21H15ClN4O2 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-oxo-1-(4-phenylphenyl)-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2/c22-17-8-4-5-9-18(17)23-20(27)19-24-21(28)26(25-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,23,27)(H,24,25,28) |
InChI Key |
CAUQVDQIPVRDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide typically involves multiple steps. One common method involves the formation of the biphenyl group through a Suzuki-Miyaura cross-coupling reaction . This reaction uses a palladium catalyst and boronic acid in the presence of a base, such as potassium carbonate, under reflux conditions.
The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and triazole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The compound’s core structure shares similarities with several analogues, differing primarily in substituents on the triazole ring, the aryl/heteroaryl groups, and the amide side chain. Below is a systematic comparison:
Table 1: Structural and Functional Comparison with Analogues
Pharmacological and Physicochemical Insights
- Bioactivity Trends: Compounds with halogenated aryl groups (e.g., 2-chlorophenyl or dichlorophenyl) often exhibit enhanced binding to hydrophobic pockets in enzymes or receptors. For example, fenchlorazole (a related triazole-carboxylic acid derivative with trichloromethyl and dichlorophenyl groups) is noted for herbicidal activity, suggesting halogenation plays a role in agrochemical applications . The biphenyl-4-yl group in the target compound may mimic natural ligands in GPCRs (G-protein-coupled receptors), as seen in angiotensin II receptor antagonists like losartan and valsartan, which use biphenyl-tetrazole motifs .
- The diethylamide variant (CAS 1000574-80-0) lacks aromaticity at C3, likely reducing π-π interactions but improving metabolic stability compared to aryl amides .
Synthetic Accessibility :
Computational and Analytical Considerations
- Structural Analysis : Tools like SHELX and Multiwfn can elucidate electron density distribution and hydrogen-bonding patterns, critical for understanding interactions in crystallographic or docking studies .
- Docking Studies : AutoDock4 has been employed to model receptor-ligand interactions for triazole derivatives, which could predict the target compound’s affinity for biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
